N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide
Description
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a synthetic acetamide derivative featuring a phenylacetyl group (-CH₂C₆H₅) at the 2-position of a dimethoxy-substituted aromatic ring. The dimethoxy substituents likely enhance solubility and influence binding interactions in biological systems, though direct pharmacological data for the target compound remain unspecified in the evidence.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19NO4/c1-12(20)19-15-11-18(23-3)17(22-2)10-14(15)16(21)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,19,20) |
InChI Key |
HMAJTUHUVVKLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)CC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide typically involves the reaction of 4,5-dimethoxy-2-phenylacetyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich dimethoxy aromatic system facilitates electrophilic substitution. For example:
-
Nitration : Under controlled conditions (0–5°C with HNO₃ in acetic anhydride), nitration occurs at activated positions, producing nitro derivatives .
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in inert solvents like CCl₄ introduces halogens selectively .
Table 1: Substitution Reactions and Yields
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C | 2-Nitroanilide derivative | 59–90% | |
| Bromination | NBS, CCl₄, RT | 5-Bromo-substituted analog | 44–78% |
Reduction and Oxidation
The ketone group in the phenylacetyl moiety undergoes reduction:
-
Ketone Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the phenylacetyl group to a secondary alcohol .
-
Nitro Group Reduction : Palladium-catalyzed hydrazine reduction converts nitro groups to amines (e.g., 2-aminoanilides) .
Key Findings:
-
Reduction of nitro intermediates (e.g., 2-nitroanilides) yields amines with subsequent cyclization potential .
-
Oxidation of the acetamide’s methyl group is less common but feasible under strong oxidizing agents like KMnO₄ .
Metal Complexation
The acetamide’s carbonyl and amine groups enable coordination chemistry:
-
Pd(II) Complexes : Reacts with PdCl₂ to form stable complexes, as demonstrated with structurally related N-substituted phenylethylacetamides .
-
Zn(II) Complexes : Forms octahedral complexes via ligand exchange, characterized by NMR and elemental analysis .
Cyclization and Heterocycle Formation
Under acidic or basic conditions, intermediates undergo cyclization:
-
Benzimidazole Synthesis : Cyclization of 2-aminoanilides (post-reduction) yields 4,6-dimethoxybenzimidazoles (41–87% yield) .
-
Thiazole Derivatives : Thiol-containing analogs participate in nucleophilic substitution to form fused heterocycles .
Cross-Coupling Reactions
Copper-catalyzed protocols enable modular assembly of polyheterocycles:
-
Alkyne Insertion : Reactions with tert-butyl isocyanide and paraformaldehyde generate indenoisoquinolinones (e.g., compound 7u ) .
-
Suzuki-Miyaura Coupling : Requires halogenated derivatives but has not been explicitly reported for this compound .
Hydrolysis and Functional Group Interconversion
-
Acetamide Hydrolysis : Acidic or basic conditions cleave the acetamide to a carboxylic acid, though specific data for this compound is limited .
-
Esterification : Steglich conditions (EDC/DMAP) enable conversion to esters with diverse anilines .
Biological Activity-Driven Modifications
While not purely synthetic, derivatives have been optimized for:
-
Antiviral Activity : Thioacetamide analogs inhibit SARS-CoV-2 RdRp (EC₅₀ = 1.41 μM) .
-
Anticonvulsant Properties : Structural analogs show efficacy in maximal electroshock (MES) models .
Critical Analysis of Reaction Conditions
-
Temperature Sensitivity : Nitration and reduction require strict temperature control (0–5°C) to avoid side reactions .
-
Solvent Dependence : EtOH or MeOH improves yields in cyclization vs. acetonitrile .
-
Catalyst Choice : Pd/C or SnCl₂ selectively reduces nitro groups without affecting methoxy substituents .
This compound’s versatility in substitution, reduction, and complexation reactions makes it valuable for pharmaceutical and materials science applications. Further studies are needed to explore its catalytic and asymmetric synthetic potential.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide serves as a crucial intermediate for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with varied properties, making it valuable in the development of new compounds.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms.
- Substitution : Functional groups can be replaced through reactions with halogens or nucleophiles.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various pathogens and cancer cell lines, suggesting their potential as therapeutic agents.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. Ongoing studies aim to elucidate these mechanisms further to enhance its therapeutic efficacy.
Medical Applications
Therapeutic Potential
this compound is being explored for its therapeutic applications across various medical conditions. Preliminary research suggests efficacy in treating inflammatory diseases and neurodegenerative disorders by targeting specific pathways associated with these conditions .
Industrial Applications
Development of New Materials
In the industrial sector, this compound is utilized in creating novel materials with desirable properties. Its unique chemical structure allows for the formulation of advanced chemicals used in various applications, including pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a derivative of this compound against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their application in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide and structurally or functionally related compounds:
Key Observations:
Substituent Impact on Activity :
- The phenylacetyl group in the target compound may confer distinct electronic and steric properties compared to benzoyl (e.g., ) or chloro (e.g., alachlor) substituents. For instance, phenylacetyl’s aliphatic chain could enhance membrane permeability relative to planar benzoyl groups .
- Methoxy groups in positions 4 and 5 (common in , and 7) likely improve solubility and modulate receptor binding, contrasting with nitro (NSC114760) or thiazolyl (Compound 49) groups, which may enhance reactivity or target specificity .
Biological Activity: Antimicrobial acetamides (e.g., Compounds 47 and 49) rely on heterocyclic sulfonyl groups for activity against bacteria and fungi, whereas dimethoxy-substituted analogs (e.g., ) are linked to neuroactive or antiproliferative effects . Pesticide acetamides like alachlor prioritize chloro and alkyl substituents for herbicidal activity, demonstrating how minor structural changes redirect applications .
Their α,β-unsaturated ketone core distinguishes their mechanism from acetamides, highlighting the role of the amide group in conferring target specificity.
Research Findings and Implications
- Pharmacological Gaps : While dimethoxy-acetamides are underexplored in the provided evidence, their structural analogs indicate promise in neuroactive and antiproliferative applications. Further studies are needed to elucidate specific targets and mechanisms.
- Structure-Activity Relationship (SAR) : The position and nature of substituents (e.g., methoxy vs. nitro) profoundly influence solubility, stability, and bioactivity, as seen in antimicrobial vs. pesticide acetamides .
Biological Activity
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological effects, and therapeutic potential based on available research findings.
Synthesis
The synthesis of this compound typically involves the acylation of an amine with an acetic acid derivative. The reaction can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial activity. A study demonstrated that certain benzamide derivatives could inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study involving a series of benzamide derivatives demonstrated that modifications at the aromatic ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could be a lead compound for further development in antimicrobial therapies .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that compounds similar to this compound inhibited cell growth significantly. The study highlighted the importance of the methoxy groups in enhancing biological activity through increased lipophilicity and better interaction with cellular targets .
- Anticonvulsant Activity : Research on related compounds has shown promising results in animal models for anticonvulsant activity. These studies utilized maximal electroshock (MES) tests to evaluate efficacy, revealing that certain derivatives could effectively reduce seizure activity .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of benzamide derivatives have provided insights into optimizing the biological activity of this compound. Modifications at specific positions on the benzene ring have been shown to enhance potency against targeted biological pathways such as those involved in cancer proliferation and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, nitro groups in intermediates like N-(4,5-dimethoxy-2-nitrophenethyl)acetamide can be reduced to amines under acidic conditions using iron powder . Optimizing reaction efficiency involves adjusting catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (e.g., DMF for solubility), and temperature control. Low yields in condensation steps (e.g., with cyanoacetic acid) may be mitigated by using coupling agents like DCC or EDC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethoxy groups at C4/C5) and acetamide linkage .
- IR : Detects carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 268.27 g/mol for intermediates) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound and its intermediates?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms stereoelectronic effects. For example, studies on analogs like N-(4-acetyl-5-(3-methoxyphenyl)-4,5-dihydrothiadiazol-2-yl)acetamide reveal non-planar acetamide conformations due to steric hindrance from dimethoxy groups . Data collection at low temperatures (100 K) reduces thermal motion artifacts, while refinement software (e.g., SHELXL) resolves disorder in aromatic rings .
Q. What experimental strategies address low yields in multi-step syntheses of phenylacetamide derivatives?
- Methodological Answer :
- Parallel Optimization : Screen reaction conditions (e.g., pH, solvent, catalysts) using Design of Experiments (DoE) to identify critical variables .
- Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., unreacted nitro precursors) .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer in exothermic steps like nitro reductions .
Q. How should researchers analyze conflicting data from spectroscopic and crystallographic characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to detect conformational flexibility .
- Density Functional Theory (DFT) : Calculate theoretical IR/NMR spectra to resolve discrepancies (e.g., unexpected carbonyl shifts due to hydrogen bonding) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may cause spectral inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
